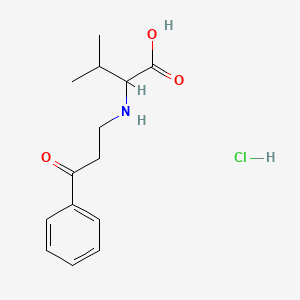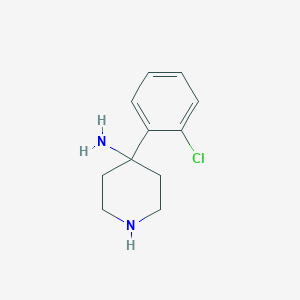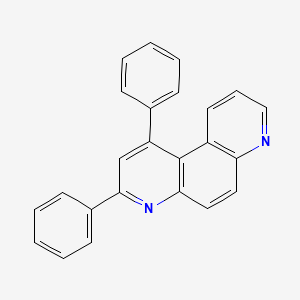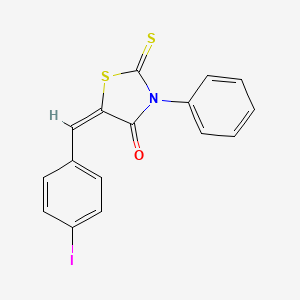![molecular formula C14H21BrClNO3 B1661681 2-[2-(4-bromophenoxy)acetyl]oxyethyl-diethylazanium;chloride CAS No. 93536-71-1](/img/structure/B1661681.png)
2-[2-(4-bromophenoxy)acetyl]oxyethyl-diethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-bromophenoxy)acetyl]oxyethyl-diethylazanium;chloride is a chemical compound with the molecular formula C14H21BrClNO3 and a molecular weight of 366.68 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenoxy)acetyl]oxyethyl-diethylazanium;chloride typically involves the esterification of (p-Bromophenoxy)acetic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenoxy)acetyl]oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-(4-bromophenoxy)acetyl]oxyethyl-diethylazanium;chloride is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of brominated phenoxyacetic acid derivatives on cellular processes. It is also used in the development of new biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenoxy)acetyl]oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-(4-bromophenoxy)acetyl]oxyethyl-diethylazanium;chloride include other brominated phenoxyacetic acid derivatives and diethylaminoethyl esters.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
93536-71-1 |
|---|---|
Molecular Formula |
C14H21BrClNO3 |
Molecular Weight |
366.68 g/mol |
IUPAC Name |
2-[2-(4-bromophenoxy)acetyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H20BrNO3.ClH/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3;1H |
InChI Key |
VUEFSBQPENLCJX-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC(=O)COC1=CC=C(C=C1)Br.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)COC1=CC=C(C=C1)Br.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-](/img/structure/B1661598.png)
![3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B1661599.png)



![Phosphonic acid, [ethoxy(4-methylphenyl)methyl]-, diethyl ester](/img/structure/B1661608.png)
![2-[1-(diethylamino)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1661610.png)

![4-[3-(2,6-Dimethoxyphenoxy)propyl]morpholine](/img/structure/B1661614.png)
![1-[3-(methylamino)azetidin-1-yl]ethanone](/img/structure/B1661615.png)
![2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1661617.png)


![benzyl({[(1R,2R)-2-phenylcyclopropyl]methyl})amine](/img/structure/B1661620.png)
